molecular formula C18H17N3OS B5560071 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

Cat. No.: B5560071
M. Wt: 323.4 g/mol
InChI Key: ONDCHMPVUDSJAD-UHFFFAOYSA-N
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Description

7-(benzylthio)-9-oxo-8-azaspiro[45]dec-6-ene-6,10-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and yields the desired spirocyclic compound with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols replace the benzylthio moiety, forming new derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex spirocyclic structures.

Scientific Research Applications

7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: This compound exhibits potential biological activities, including antimicrobial and antifungal properties. It is used in the study of structure-activity relationships to design more potent bioactive molecules.

    Medicine: Due to its unique structure, it is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting various diseases.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzylthio group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity or alteration of protein function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

9-benzylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-10-14-16(22)21-17(23-12-13-6-2-1-3-7-13)15(11-20)18(14)8-4-5-9-18/h1-3,6-7,14H,4-5,8-9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDCHMPVUDSJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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